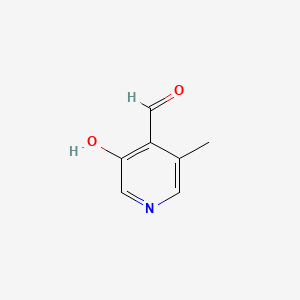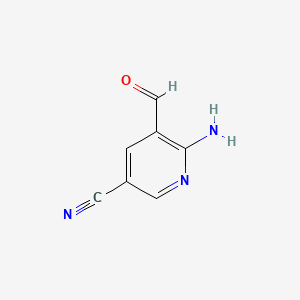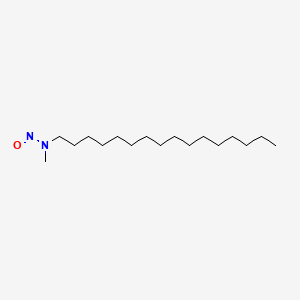
Acide 2-(2-((3-fluorophényl)amino)thiazol-4-yl)isonicotinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and is used in various scientific research applications.
Applications De Recherche Scientifique
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Analyse Biochimique
Biochemical Properties
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid, have been shown to act as potent inhibitors of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to alterations in metabolic flux and changes in metabolite levels. Additionally, the fluorophenyl group enhances the compound’s binding affinity to specific protein targets, thereby modulating their activity.
Cellular Effects
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its thiazole and fluorophenyl groups. This binding can result in the inhibition or activation of enzyme activity, depending on the target. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels. Additionally, 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At lower doses, the compound may exert beneficial effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For example, the compound may inhibit the activity of enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis. Additionally, the compound’s interaction with cofactors, such as NADH or FADH2, can further influence metabolic pathways and cellular energy balance.
Transport and Distribution
The transport and distribution of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid is determined by specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals present in its structure . These targeting signals can include specific amino acid sequences or chemical modifications that direct the compound to its site of action. The subcellular localization of the compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid typically involves the reaction of 3-fluoroaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mécanisme D'action
The mechanism of action of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-(4-Bromophenyl)thiazol-2-amine: Exhibits promising antimicrobial activity.
2,4-Disubstituted thiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and antitumor effects.
Uniqueness
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid is unique due to the presence of the 3-fluorophenyl group, which may enhance its biological activity and specificity compared to other thiazole derivatives.
Propriétés
Numéro CAS |
1797019-23-8 |
|---|---|
Formule moléculaire |
C15H10FN3O2S |
Poids moléculaire |
315.322 |
Nom IUPAC |
2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H10FN3O2S/c16-10-2-1-3-11(7-10)18-15-19-13(8-22-15)12-6-9(14(20)21)4-5-17-12/h1-8H,(H,18,19)(H,20,21) |
Clé InChI |
ZGJJVEJAMGFABG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=CS2)C3=NC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











